![molecular formula C16H21N3O3S B2985949 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-37-3](/img/no-structure.png)

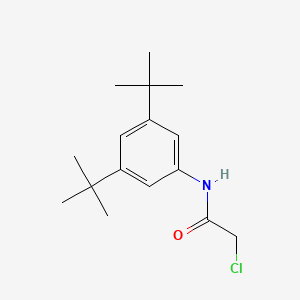

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline and its derivatives, including 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, have been extensively studied due to their significant biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been synthesized for various medicinal purposes. Their stability and potential for bioactivity modification make them a focal point for developing new medicinal agents, particularly as antibacterial agents against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Potential for Novel CNS Acting Drugs

The structural features of quinazoline derivatives render them promising candidates for synthesizing compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, like quinazoline, are crucial for developing drugs with effects ranging from depression treatment to convulsion management. This broad spectrum of potential CNS activities highlights the importance of quinazoline derivatives in exploring new therapeutic avenues (Saganuwan, 2017).

Role in Anticancer and Antimicrobial Applications

Quinazoline and quinazoline alkaloids have been isolated from natural sources and synthesized, demonstrating significant bioactivities including antitumor, antibacterial, antifungal, and antiviral properties. Notable compounds such as quinine and camptothecin have paved the way for antimalarial and anticancer drug development, respectively, underscoring the therapeutic potential of quinazoline derivatives in combating various diseases (Shang et al., 2018).

Quinazoline Derivatives in Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives are also explored for their utility in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of quinazoline derivatives in both pharmaceutical and material science research, offering new possibilities for technological advancements (Lipunova et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one' involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with diethyl malonate to form 2,4-dichloro-5-nitrobenzoic acid diethyl ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid. The next step involves the reaction of this compound with thionyl chloride to form 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride. This compound is then reacted with 3-(diethylamino)propylamine to form the final product, '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one'.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "diethyl malonate", "2-amino-4,5-dimethoxybenzoic acid", "thionyl chloride", "3-(diethylamino)propylamine" ], "Reaction": [ "Reaction 1: 2,4-dichloro-5-nitrobenzoic acid + diethyl malonate → 2,4-dichloro-5-nitrobenzoic acid diethyl ester", "Reaction 2: 2,4-dichloro-5-nitrobenzoic acid diethyl ester + 2-amino-4,5-dimethoxybenzoic acid → 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid", "Reaction 3: 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid + thionyl chloride → 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride", "Reaction 4: 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride + 3-(diethylamino)propylamine → '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one'" ] } | |

| 689228-37-3 | |

分子式 |

C16H21N3O3S |

分子量 |

335.42 |

IUPAC名 |

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23) |

InChIキー |

LLHJKQGRPATCQX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2985874.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)

![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)

![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)